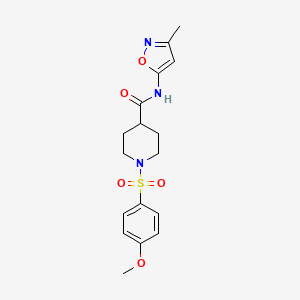

1-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide

CAS No.: 1021224-63-4

Cat. No.: VC11925061

Molecular Formula: C17H21N3O5S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021224-63-4 |

|---|---|

| Molecular Formula | C17H21N3O5S |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C17H21N3O5S/c1-12-11-16(25-19-12)18-17(21)13-7-9-20(10-8-13)26(22,23)15-5-3-14(24-2)4-6-15/h3-6,11,13H,7-10H2,1-2H3,(H,18,21) |

| Standard InChI Key | LSOUALRLJSLOCD-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |

| Canonical SMILES | CC1=NOC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Introduction

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions, focusing on coupling strategies to integrate the sulfonyl and oxazole moieties into the piperidine framework. While specific experimental details are not directly available, the general steps may include:

-

Formation of the piperidine carboxamide core:

-

Starting from a piperidine derivative, the carboxamide functionality is introduced using a carboxylic acid or an acid chloride in the presence of coupling agents like EDC or DCC.

-

-

Introduction of the methoxybenzenesulfonyl group:

-

The sulfonylation reaction involves reacting 4-methoxybenzenesulfonyl chloride with the piperidine derivative under basic conditions (e.g., triethylamine).

-

-

Attachment of the oxazole ring:

-

The oxazole moiety is incorporated via condensation reactions involving nitriles and α-haloketones or through cyclization of appropriate precursors.

-

Reaction Conditions:

Most steps are carried out under controlled temperatures (0–50°C) in organic solvents like dichloromethane or acetonitrile.

Potential Applications

This compound's structural features suggest possible applications in medicinal chemistry and drug discovery due to its functional groups and heterocyclic nature:

-

Pharmacological Activity:

-

The sulfonamide group is often associated with antimicrobial, anti-inflammatory, and anticancer properties.

-

The oxazole ring may enhance binding affinity to biological targets like enzymes or receptors.

-

-

Drug Development:

-

Suitable as a scaffold for designing inhibitors targeting specific enzymes or proteins.

-

Potential application in neurological research due to the piperidine core's relevance in neurotransmitter modulation.

-

-

Biological Evaluation:

-

Further studies are needed to assess its bioavailability, metabolic stability, and toxicity profiles.

-

Table: Key Analytical Data

| Property | Details |

|---|---|

| Molecular Weight | ~348 g/mol |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, methanol). |

| Spectroscopic Methods | Characterized using NMR (proton/carbon), IR (functional groups), and MS. |

| Crystallography | Single-crystal X-ray diffraction can confirm its three-dimensional conformation. |

Research Insights

Although no direct studies on this specific compound were found in the provided results, similar compounds containing sulfonamides and oxazole rings have demonstrated promising biological activities:

-

Anticancer Potential:

Sulfonamides are known for inducing apoptosis in cancer cells by inhibiting carbonic anhydrase enzymes . -

Neuroprotective Effects:

Piperidine derivatives have been explored as inhibitors of choline transporters, which play roles in neurotransmission . -

Antimicrobial Properties:

Compounds with oxazole rings are frequently studied for their antibacterial and antifungal activities due to their ability to disrupt microbial enzyme systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume